molecular formula C12H14BrNO4 B1484236 4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran CAS No. 2205384-90-1

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran

Cat. No. B1484236
CAS RN: 2205384-90-1
M. Wt: 316.15 g/mol
InChI Key: MHXAKUVZSFKUPA-UHFFFAOYSA-N
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Description

The compound “4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran” is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also contains a bromo and nitro group attached to a phenyl ring, which is further connected to the tetrahydropyran ring via a methylene (-CH2-) group.


Chemical Reactions Analysis

Tetrahydropyranyl ethers are known to be resilient to a variety of reactions . The presence of the bromo and nitro groups on the phenyl ring could make this compound susceptible to reactions typical of these groups, such as nucleophilic aromatic substitution or reduction of the nitro group.

Scientific Research Applications

Synthesis of Pheromones

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran has been used in the synthesis of pheromones. Specifically, it has been involved in the efficient synthesis of hexadecadienyl acetate and hexadecadienal, which are components of the female sex pheromones of Antheraea pernyi and A. polyphemus (Bestmann & Gunawardena, 1992) (Bestmann & Gunawardena, 1992).

Facilitation of Annulation Reactions

The compound is instrumental in annulation reactions. A study demonstrated its use in facilitating a [5+1] annulation reaction with C1 nucleophiles, leading to the synthesis of functionalized dihydropyrans (Zhong et al., 2020) (Zhong et al., 2020).

Prins Cyclization in Tetrahydropyranone Synthesis

It plays a role in Prins cyclization processes. Research has shown that tetrahydropyranones can be synthesized using a method that involves 4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran, achieving high diastereoselectivity (Bora et al., 2023) (Bora et al., 2023).

Formation of Nitro-allenyl-tetrahydropyrans

It has been used in the synthesis of nitro-allenyl-tetrahydropyrans through oxa-Michael addition/SN2′ substitution processes (Dumez, Faure, & Dulcere, 2001) (Dumez, Faure, & Dulcere, 2001).

Preparation of Tetrahydropyrans for Biological Screening

It has contributed to the synthesis of a diverse range of tetrahydropyrans for biological target screening. These compounds have been prepared via oxidative carbon-hydrogen bond activation and click chemistry (Zaware et al., 2011) (Zaware et al., 2011).

Nitration in Tetrahydropyran Synthesis

The compound is involved in the nitration processes of tetrahydropyrans, facilitating the production of various nitro-compounds (Sargsyan, Mkrtumyan, & Gevorkyan, 1987) (Sargsyan, Mkrtumyan, & Gevorkyan, 1987).

Conversion into Tetrahydropyran Derivatives

This chemical is used in converting bromo oxirane into tetrahydropyran derivatives, as demonstrated in the synthesis of compounds like rhopaloic acid A and hippospongic acid A (Tokumasu et al., 1997) (Tokumasu et al., 1997).

properties

IUPAC Name

4-[(5-bromo-2-nitrophenoxy)methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c13-10-1-2-11(14(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXAKUVZSFKUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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